molecular formula C9H12ClNO B105041 Ethyl benzimidate hydrochloride CAS No. 5333-86-8

Ethyl benzimidate hydrochloride

Cat. No.: B105041
CAS No.: 5333-86-8
M. Wt: 185.65 g/mol
InChI Key: MODZVIMSNXSQIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl benzimidate hydrochloride is primarily used as a synthetic intermediate . The specific targets of this compound are not well-documented in the literature, which is common for synthetic intermediates. These compounds are typically used in the synthesis of other complex molecules, rather than interacting with biological targets directly.

Mode of Action

The mode of action of this compound is related to its role as a synthetic intermediate. It has been reported to react with certain amino acids in ethanol to yield specific products . For example, it reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .

Action Environment

The action of this compound as a synthetic intermediate is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility is slightly in DMSO and Methanol , which can affect its reactivity in different solvents.

Preparation Methods

Ethyl benzimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with ethanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture for several hours to yield the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl benzimidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, triethylamine, and various hydrochloride salts. The major products formed from these reactions are thiazole and thiazoline derivatives .

Properties

IUPAC Name

ethyl benzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZVIMSNXSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063791
Record name Ethyl iminobenzoate hydrochloride
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-86-8
Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl benzimidate hydrochloride
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Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl iminobenzoate hydrochloride
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Record name Ethyl iminobenzoate hydrochloride
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Record name BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of ethyl benzimidate hydrochloride in the context of the provided research papers?

A1: this compound serves as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with aroylhydrazines to produce aroylhydrazones of ethyl benzoate, which can be further transformed into 5-aryl-2-phenyl-1,3,4-oxadiazoles or 4-amino-5-aryl-3-phenyl(4H)-1,2,4-triazoles. [] Additionally, it plays a crucial role in synthesizing the sodium salt of [18O]benzyl alcohol. This salt is then used to produce 8-[18O]hydroxy-2′-deoxyguanosine, a valuable internal standard for quantifying oxidative DNA damage marker 8-hydroxy-2′-deoxyguanosine. [, ]

Q2: What spectroscopic data is available for the compounds derived from this compound in these studies?

A2: The research on aroylhydrazones of ethyl benzoate [] provides insights into the IR, NMR, and UV spectroscopic characteristics of these derivatives, offering valuable information about their structural properties.

Q3: Why is the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine significant in the context of oxidative DNA damage research?

A3: 8-[18O]hydroxy-2′-deoxyguanosine serves as an internal standard in mass spectrometry analysis to accurately quantify 8-hydroxy-2′-deoxyguanosine (oh8dG) [, ]. This compound is a critical biomarker for oxidative DNA damage, making its precise measurement crucial for understanding the impact of oxidative stress on DNA integrity and potential disease development.

Q4: Are there alternative methods to synthesize 8-[18O]hydroxy-2′-deoxyguanosine without using this compound?

A4: The provided research papers focus specifically on utilizing this compound as a key precursor for the multi-step synthesis of 8-[18O]hydroxy-2′-deoxyguanosine [, ]. Exploring alternative synthetic routes would require further research and analysis of different chemical pathways.

Q5: What are the potential applications of the 1,2,4-triazole Schiff base and amine derivatives synthesized in the research?

A5: While the specific paper detailing these derivatives [] does not provide in-depth information about their applications, 1,2,4-triazole derivatives, in general, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This suggests that the synthesized compounds may hold potential for further investigation in pharmaceutical research.

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